molecular formula C5H11IO2S B1400092 1-Ethanesulfonyl-3-iodopropane CAS No. 1462997-18-7

1-Ethanesulfonyl-3-iodopropane

Cat. No.: B1400092
CAS No.: 1462997-18-7
M. Wt: 262.11 g/mol
InChI Key: KEAWVIQRLWKDMX-UHFFFAOYSA-N
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Description

1-Ethanesulfonyl-3-iodopropane is a halogenated alkane that contains a sulfonyl group and an iodine atom. This compound has gained significant attention in scientific research due to its potential therapeutic and industrial applications. The presence of both the sulfonyl and iodine groups makes it a versatile molecule for various chemical reactions.

Scientific Research Applications

1-Ethanesulfonyl-3-iodopropane has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and surfactants.

Future Directions

: NIST/TRC Web Thermo Tables (WTT) : Smolecule: 1-Ethanesulfonyl-3-iodopropane

Preparation Methods

The synthesis of 1-Ethanesulfonyl-3-iodopropane typically involves the reaction of 3-iodopropanol with ethanesulfonyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Ethanesulfonyl-3-iodopropane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium azide or potassium thiocyanate.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or sulfonates using oxidizing agents like hydrogen peroxide or potassium permanganate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an ethanesulfonyl-aminopropane derivative.

Mechanism of Action

The mechanism by which 1-Ethanesulfonyl-3-iodopropane exerts its effects depends on the specific application. In chemical reactions, the sulfonyl group acts as an electron-withdrawing group, stabilizing intermediates and transition states. The iodine atom serves as a good leaving group, facilitating substitution reactions. In biological systems, the compound can interact with various molecular targets, such as enzymes and receptors, through covalent modification or non-covalent interactions.

Comparison with Similar Compounds

1-Ethanesulfonyl-3-iodopropane can be compared with other similar compounds, such as:

    1-Bromopropane: Lacks the sulfonyl group, making it less versatile in certain chemical reactions.

    3-Iodopropanol: Contains a hydroxyl group instead of a sulfonyl group, leading to different reactivity and applications.

    Ethanesulfonyl Chloride: Used as a reagent to introduce the sulfonyl group but lacks the iodine atom.

The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the sulfonyl and iodine groups, which allows for a broader range of chemical transformations.

Properties

IUPAC Name

1-ethylsulfonyl-3-iodopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11IO2S/c1-2-9(7,8)5-3-4-6/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAWVIQRLWKDMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11IO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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